5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine
Description
5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₉H₁₀BrClN₂ and a molecular weight of 261.56 g/mol (CAS: 1694394-68-7) . Its structure features a pyridine ring substituted with bromine at position 5, chlorine at position 2, and an isopropylamine group at position 2. The bromine and chlorine substituents confer electron-withdrawing effects, while the isopropyl group introduces steric bulk and moderate lipophilicity, making the compound a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-2-chloro-N-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITXTFUBWUDYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it valuable in drug development.
Biological Studies
The compound is used in biological research to explore its effects on cellular pathways. Notably, it has demonstrated potential as an antimicrobial and anticancer agent. Its mechanism of action involves binding to specific enzymes or receptors, thus modulating their activity.
Chemical Synthesis
As a building block in organic synthesis, this compound participates in various chemical reactions:
- Nucleophilic Substitution : The bromine and chlorine atoms can be substituted with other functional groups.
- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Case Studies
- Antichlamydial Activity : Research indicated that this compound exhibits selective activity against Chlamydia, highlighting its potential as a lead compound for targeted therapies.
- Toxicity Evaluation : Preliminary studies assessed the compound's toxicity towards human cells and mutagenicity in Drosophila melanogaster, revealing low toxicity levels and suggesting its safety for therapeutic applications.
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it affects chlamydial inclusion morphology and size in infected cells, indicating a direct impact on pathogen viability.
Mechanism of Action
The mechanism by which 5-bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Pyridine Derivatives with Varied N-Substituents
Several analogues share the 5-bromo-2-chloro-pyridin-3-amine core but differ in the N-substituent:
- 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine (C₉H₁₀BrClN₂, MW 261.56): The cyclopropylmethyl substituent introduces strain, which may enhance conformational rigidity and influence binding to biological targets .
Key Insight : Despite identical molecular formulas, these compounds exhibit distinct steric and electronic profiles due to substituent geometry.
Substitutions at the 2-Position
Replacing the chlorine atom at position 2 alters electronic and reactive properties:
- 5-Bromo-2-methoxypyridin-3-amine (C₆H₇BrN₂O, MW 217.04): The methoxy group is electron-donating, increasing the electron density of the pyridine ring and reducing susceptibility to electrophilic attack .
- 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine (C₈H₁₁BrN₂O, MW 247.09): The bulkier isopropoxy group enhances solubility in organic solvents but may hinder interactions in aqueous environments .
Functional Group Modifications
- This compound demonstrated antitumor activity in preclinical studies .
- 5-Bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine (C₁₀H₁₆BrN₃, MW 258.16): The dimethylaminopropyl side chain increases basicity, facilitating salt formation and improving aqueous solubility .
Structural and Property Analysis
Crystallographic Studies
X-ray crystallography (using SHELX and OLEX2 ) revealed that derivatives like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide adopt near-planar conformations due to π-conjugation across the pyridine and aromatic substituents. Intra- and intermolecular hydrogen bonds (N–H⋯O) stabilize crystal packing, a feature absent in the parent amine compound .
Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Key Reactivity |
|---|---|---|---|
| Target compound | 2.8 | 0.12 (Water) | Bromine acts as a leaving group in SNAr |
| 5-Bromo-2-methoxypyridin-3-amine | 1.5 | 1.8 (Water) | Electron-rich ring resists electrophiles |
| 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine | 3.1 | 0.05 (Water) | Isopropoxy group enhances lipophilicity |
Biological Activity
Overview
5-Bromo-2-chloro-N-(propan-2-yl)pyridin-3-amine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. Its unique structure, characterized by the presence of bromine and chlorine atoms on the pyridine ring along with an isopropyl group, makes it a subject of interest in medicinal chemistry and biological studies. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's molecular formula is C₈H₉BrClN, with a molecular weight of approximately 232.52 g/mol. The presence of halogen substituents and an amine group contributes to its reactivity and interaction with biological targets.
1. Antitumor Activity
Recent studies have demonstrated that pyridine derivatives, including this compound, exhibit significant antitumor properties. For instance, enantiomers of related compounds have shown inhibition of PI3Kα kinase with IC₅₀ values indicating potent activity (1.08 μM and 2.69 μM) . This suggests that modifications in the pyridine structure can enhance biological activity against cancer cells.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It is believed to interact with specific kinases involved in cell signaling pathways, which could lead to modulation of cellular processes such as proliferation and apoptosis .
3. Antimicrobial Activity
Research indicates that similar pyridine derivatives possess antimicrobial properties, particularly against Chlamydia species. Compounds based on this structure have shown selective activity, outperforming traditional antibiotics like spectinomycin . This highlights the potential for developing new antimicrobial agents from this class of compounds.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. For example, it may inhibit the action of kinases involved in critical signaling pathways, thereby affecting various cellular functions including growth and apoptosis .
Case Study 1: Antitumor Efficacy
A study focusing on the structural activity relationship (SAR) of pyridine derivatives found that modifications to the amine group significantly enhanced antitumor activity. The compound was tested in vitro against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation .
Case Study 2: Antimicrobial Screening
In another study, a series of pyridine-based compounds were screened for their antimicrobial efficacy against Chlamydia trachomatis. The results indicated that certain derivatives exhibited superior activity compared to existing treatments, suggesting a promising avenue for further drug development .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
